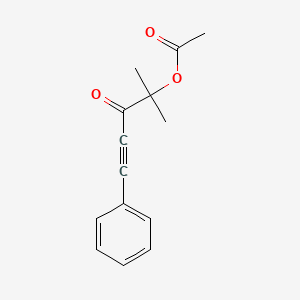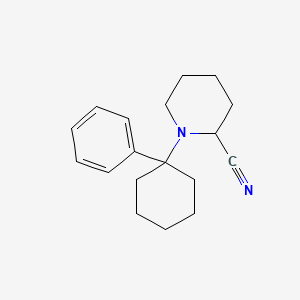
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile is a synthetic compound belonging to the arylcyclohexylamine family. This compound is structurally characterized by a tricyclic system comprising an aromatic ring, a fundamental heterocyclic nitrogen ring, and a cycloalkyl ring . It is known for its potent psychotomimetic effects and has been extensively studied for its pharmacological properties .
Métodos De Preparación
The synthesis of 1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile typically involves the reaction of cyclohexanone or 4-methyl cyclohexanone with specific amines in the presence of p-toluenesulfonic acid to form enamine intermediates . These intermediates are then subjected to further reactions to yield the final compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
Análisis De Reacciones Químicas
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile involves its interaction with the NMDA receptor, where it acts as a noncompetitive antagonist . This interaction leads to the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine . Additionally, the compound affects muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes .
Comparación Con Compuestos Similares
1-(1-Phenylcyclohexyl)piperidine-2-carbonitrile is often compared with other arylcyclohexylamine compounds such as:
Phencyclidine (PCP): Known for its potent psychotomimetic effects and similar mechanism of action.
Ketamine: Another NMDA receptor antagonist with anesthetic and analgesic properties.
Methoxetamine (MXE): A derivative of ketamine with similar pharmacological effects.
The uniqueness of this compound lies in its specific structural modifications, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Número CAS |
81262-67-1 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-(1-phenylcyclohexyl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C18H24N2/c19-15-17-11-5-8-14-20(17)18(12-6-2-7-13-18)16-9-3-1-4-10-16/h1,3-4,9-10,17H,2,5-8,11-14H2 |
Clave InChI |
QZXRZSZXSBILQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



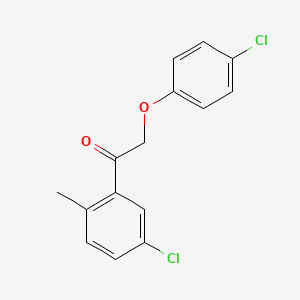
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
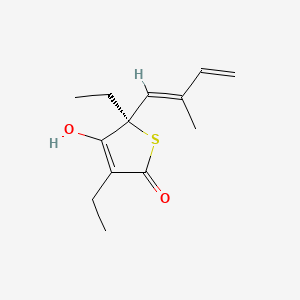
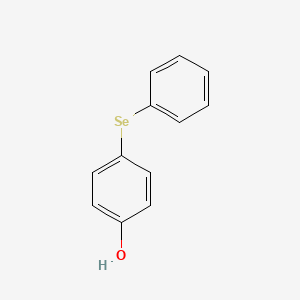
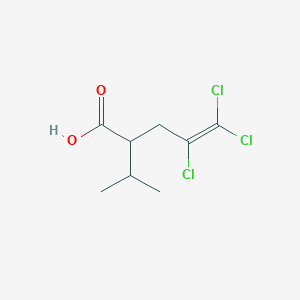
silane](/img/structure/B14413000.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
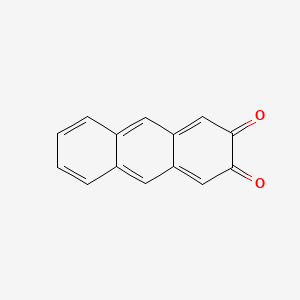
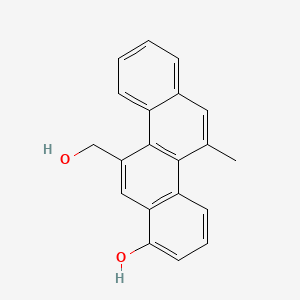
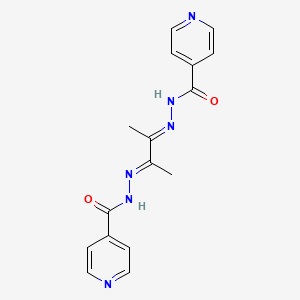
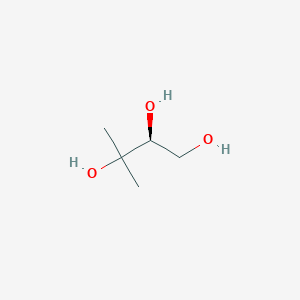
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
